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2-Ethyl-3-methylnaphthalene

Cat. No.: B13816113
M. Wt: 170.25 g/mol
InChI Key: OKUXCOASJUSADT-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Research on Naphthalene (B1677914) Derivatives

The investigation of naphthalene and its alkylated derivatives has a rich history intertwined with the development of organic chemistry and the analysis of fossil fuels. chemicalbook.com Naphthalene itself was first isolated from coal tar in the early 19th century. Subsequent research focused on understanding its structure and reactivity, leading to the development of methods for synthesizing its derivatives. researchgate.netnih.gov

Early research into alkylated naphthalenes was largely driven by the need to characterize the complex mixtures found in crude oil and coal. chemicalbook.comosti.gov These compounds, including various methyl- and ethylnaphthalenes, were identified as significant components of petroleum products. nih.govmoph.go.th Foundational studies in the mid-20th century, such as the Friedel-Crafts acetylation of methylnaphthalenes, provided crucial insights into the reactivity and isomerism of these compounds, laying the groundwork for more complex syntheses. okstate.edu While direct historical research on 2-Ethyl-3-methylnaphthalene is sparse, the broader investigation of C2- and C3-alkylnaphthalenes in geochemical contexts, such as their distribution in source rocks and petroleum reservoirs, provided the analytical methods and comparative data necessary for its eventual specific identification and study. osti.gov

Contemporary Significance of this compound within Aromatic Hydrocarbon Systems

In the contemporary scientific landscape, this compound holds significance primarily in the field of geochemistry and environmental science. Alkylated naphthalenes, as a class, are valuable biomarkers used to assess the maturity and migration of petroleum. osti.govscispace.com The relative abundance of different isomers can provide clues about the thermal history of source rocks. While less studied than other isomers, this compound is a component of the complex mixture of aromatic hydrocarbons found in crude oil and its refined products. osti.govnih.gov

The presence of this compound and other alkylated PAHs in the environment is also a subject of ongoing study, particularly in the context of contamination from oil spills and industrial activities. nih.gov Furthermore, the synthesis of specific naphthalene derivatives continues to be an active area of research for applications in materials science and as intermediates in the preparation of more complex molecules. nih.govnih.gov The unique substitution pattern of this compound could potentially be exploited in the design of novel liquid crystals or other functional materials.

Identification of Current Research Gaps and Prospective Scholarly Investigations for this compound

Despite its presence in important hydrocarbon systems, there are significant gaps in the dedicated research concerning this compound. A primary area for future investigation is the development of regioselective and efficient synthetic routes to obtain the pure compound. nih.gov The synthesis of many polysubstituted naphthalenes remains a challenge due to issues with controlling regiochemistry. researchgate.net A reliable synthesis would enable a more thorough investigation of its physical and chemical properties.

Another prospective avenue of scholarly investigation lies in computational chemistry. Detailed theoretical studies could elucidate the thermodynamic stability, electronic properties, and reactivity of this compound in comparison to its other isomers. This could provide insights into its formation pathways in geological settings and its potential for specific chemical transformations.

Finally, exploring the potential applications of this compound, for instance, as a building block in organic synthesis or as a component in specialized fluids, remains an open field. issuu.com Such research would be contingent on the development of efficient synthetic methods to produce the compound in sufficient quantities for further study.

Data Tables

Table 1: Physicochemical Properties of Related Naphthalene Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
NaphthaleneC₁₀H₈128.17White solid
1-Methylnaphthalene (B46632)C₁₁H₁₀142.20Colorless liquid
2-Methylnaphthalene (B46627)C₁₁H₁₀142.20White solid nist.gov
1-EthylnaphthaleneC₁₂H₁₂156.22Colorless liquid
2-Ethylnaphthalene (B165323)C₁₂H₁₂156.22Not readily available
This compound C₁₃H₁₄ 170.25 Not readily available

Note: Data for some compounds are provided for comparative purposes. The physical state of this compound is not widely documented in readily accessible sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14 B13816113 2-Ethyl-3-methylnaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethyl-3-methylnaphthalene

InChI

InChI=1S/C13H14/c1-3-11-9-13-7-5-4-6-12(13)8-10(11)2/h4-9H,3H2,1-2H3

InChI Key

OKUXCOASJUSADT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C=C1C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 3 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions of 2-Ethyl-3-methylnaphthalene

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. pearson.comwikipedia.org The reactivity and regioselectivity of these reactions on substituted naphthalenes are governed by the electronic effects of the substituents. For this compound, the ethyl and methyl groups are both activating, electron-donating groups, which increase the electron density of the naphthalene (B1677914) ring system and make it more susceptible to electrophilic attack compared to unsubstituted naphthalene.

Alkyl groups direct incoming electrophiles to the ortho and para positions. In the case of this compound, the directing effects of the two alkyl groups are reinforcing. The positions most activated are C1 and C4, which are ortho to the methyl and ethyl groups, respectively, and also represent the highly reactive α-positions of the naphthalene core. The C5 and C8 positions on the unsubstituted ring are also potential sites for substitution. Theoretical calculations on various methylnaphthalenes using molecular orbital theory have shown that reactivity indices like superdelocalizability and localization energy are effective predictors of the most reactive positions for electrophilic substitution. cdnsciencepub.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org For instance, in the acylation of naphthalene, the acylium ion typically attacks the α-position to form the more stable carbocation intermediate. pearson.com For this compound, substitution is strongly favored at the C1 and C4 positions due to the combined activating and directing effects of the alkyl groups and the inherent reactivity of the α-positions. Steric hindrance from the adjacent alkyl groups might influence the distribution between the C1 and C4 products.

Reaction TypeTypical ReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-Nitro-2-ethyl-3-methylnaphthalene and 4-Nitro-2-ethyl-3-methylnaphthalene
BrominationBr₂, FeBr₃1-Bromo-2-ethyl-3-methylnaphthalene and 4-Bromo-2-ethyl-3-methylnaphthalene
AcylationRCOCl, AlCl₃1-Acyl-2-ethyl-3-methylnaphthalene and 4-Acyl-2-ethyl-3-methylnaphthalene

Derivatization Strategies for Advanced Functional Group Introduction on this compound

Derivatization of this compound involves leveraging the reactivity of the aromatic core and the alkyl substituents to introduce new functional groups, enabling the synthesis of more complex molecules.

Via Electrophilic Aromatic Substitution: As discussed in section 3.1, SEAr reactions can introduce a variety of functional groups at the C1 and C4 positions. For example, nitration yields a nitro-substituted derivative. This nitro group can be readily reduced to an amino group using reagents like Sn/HCl or catalytic hydrogenation. The resulting aminonaphthalene derivative is a versatile intermediate for further reactions, such as diazotization to form a diazonium salt, which can then be converted to a wide range of functional groups (-OH, -CN, -X).

Via Side-Chain Halogenation: The benzylic protons on the ethyl and methyl groups are susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would selectively introduce a bromine atom at the benzylic position of either the ethyl or methyl group, forming 2-(1-bromoethyl)-3-methylnaphthalene or 2-ethyl-3-(bromomethyl)naphthalene. These benzylic halides are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of functionalities such as alcohols, ethers, amines, and nitriles.

Via Oxidation of Alkyl Groups: Controlled oxidation of the methyl or ethyl groups can introduce carbonyl or carboxyl functionalities. For instance, oxidation of a methyl group can yield a carboxylic acid (a naphthoic acid derivative). This carboxylic acid can then be converted into esters, amides, or acid chlorides, opening up further synthetic possibilities.

Organometallic Intermediates: Halogenated derivatives of this compound (produced via SEAr or side-chain halogenation) can be converted into organometallic reagents, such as Grignard or organolithium compounds. These potent nucleophiles can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds and introduce complex functional groups.

Kinetic and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically for this compound are not extensively documented. However, significant insights can be drawn from research on closely related molecules like 1- and 2-methylnaphthalene (B46627) and 2-ethylnaphthalene (B165323).

Isomerization: The isomerization of methylnaphthalenes is a crucial industrial process, often catalyzed by acidic zeolites. bcrec.id The mechanism involves the formation of a cationic Wheland intermediate via protonation of the aromatic ring, which then drives the isomerization through a complex network of intramolecular and intermolecular transfers. acs.org Computational studies on methylnaphthalene isomerization over H-BEA zeolites using molecular dynamics have identified methyl transfer as the most feasible pathway, with a calculated free energy barrier of 124 kJ/mol. acs.org Similar mechanistic principles would apply to the isomerization of this compound, involving protonation and subsequent alkyl group shifts.

Thermal Hydrodealkylation: Kinetic studies of the thermal hydrodealkylation of 2-ethylnaphthalene have been performed in tubular flow reactors. acs.org The primary reaction products are naphthalene, 2-methylnaphthalene, and 2-vinylnaphthalene. The kinetic data were interpreted using a scheme of parallel-consecutive reactions, and Arrhenius parameters and partial reaction orders were determined. acs.org This type of study provides a framework for understanding the high-temperature decomposition kinetics of this compound, which would likely involve dealkylation of both the ethyl and methyl groups.

Reaction StudiedModel CompoundKey Mechanistic FeatureActivation Energy / Free Energy Barrier
IsomerizationMethylnaphthaleneWheland intermediate, methyl transfer124 kJ/mol (Free Energy Barrier) acs.org
Hydrodealkylation2-EthylnaphthaleneParallel-consecutive dealkylationArrhenius parameters determined acs.org
Atmospheric Oxidation2-MethylnaphthaleneOH radical addition to form adductsRate constants estimated ~10⁻¹⁷ cm³molecule⁻¹s⁻¹ researchgate.net

Atmospheric Oxidation: The atmospheric oxidation mechanism of 2-methylnaphthalene initiated by OH radicals has been investigated using quantum chemistry. The reaction is primarily initiated by OH addition to the aromatic ring to form radical adducts. researchgate.net The subsequent fate of these adducts involves complex reactions with O₂ and NO, or unimolecular isomerization. researchgate.net These studies provide a detailed mechanistic picture of the initial steps of atmospheric degradation, which would be similar for this compound.

Photochemical and Thermochemical Pathways Involving this compound

Photochemical Pathways: The photochemistry of naphthalene and its derivatives is characterized by processes originating from their excited singlet and triplet states. Upon absorption of UV light, these molecules can undergo various transformations, including isomerization, cycloaddition, and electron transfer reactions. While specific studies on this compound are scarce, the general photochemical behavior of alkylnaphthalenes involves the potential for photoisomerization of the alkyl groups or photocycloaddition reactions if suitable reaction partners are present. The presence of alkyl groups can influence the photophysical properties, such as fluorescence quantum yields and excited-state lifetimes, but the fundamental photochemical pathways are expected to be similar to other dialkylnaphthalenes.

Thermochemical Pathways: Thermochemical reactions occur at high temperatures, often in the absence of catalysts, and are relevant in processes like pyrolysis and combustion. The pyrolysis of α-methylnaphthalene has been studied to understand the formation of polycyclic aromatic hydrocarbons (PAHs). kaust.edu.sa The key mechanisms identified include H-abstraction/acetylene-addition, recombination of resonance-stabilized radicals, and sequential propargyl addition reactions. kaust.edu.sa Critical intermediates in this process include naphthylmethyl and benzo-fulvenallenyl radicals. kaust.edu.sa

For this compound, thermochemical decomposition would be initiated by the homolytic cleavage of C-H or C-C bonds. The weakest bonds are the benzylic C-H bonds and the C-C bond of the ethyl group. Cleavage of these bonds would lead to the formation of resonance-stabilized naphthylmethyl-type radicals. These radicals are key precursors to the growth of larger PAHs and soot. Hydrogen abstraction reactions from the methyl group of 1-methylnaphthalene (B46632) are a primary consumption pathway in its high-temperature oxidation and play a crucial role in ignition behavior. nih.gov Similar pathways would be critical in the thermochemistry of this compound, with initial reactions involving hydrogen abstraction from both the ethyl and methyl substituents.

Advanced Analytical Characterization Techniques for 2 Ethyl 3 Methylnaphthalene

High-Resolution Spectroscopic Elucidation of Molecular Structures of 2-Ethyl-3-methylnaphthalene and its Derivatives

High-resolution spectroscopy is fundamental to unambiguously determine the molecular architecture of this compound and its related derivatives.

Advanced NMR Pulse Sequences for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. For a molecule like this compound, standard one-dimensional ¹H and ¹³C NMR spectra offer initial structural confirmation. However, advanced pulse sequences are required for unequivocal assignment of all signals, especially for the aromatic protons and carbons which can be closely spaced.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These correlations are essential for correctly placing the ethyl and methyl substituents on the naphthalene (B1677914) ring. For more complex derivatives or in cases of signal overlap, advanced pulse sequences like 1D-TOCSY (Total Correlation Spectroscopy) or selective 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to isolate specific spin systems or probe through-space proximities. Modern NMR methodologies allow for accelerated data acquisition with high reliability and accuracy. strath.ac.uk

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C17.8 - 8.0125.0 - 127.0
C2 (Ethyl)-135.0 - 137.0
C3 (Methyl)-132.0 - 134.0
C47.3 - 7.5127.0 - 129.0
C57.8 - 8.0128.0 - 130.0
C67.4 - 7.6125.0 - 127.0
C77.4 - 7.6126.0 - 128.0
C87.8 - 8.0124.0 - 126.0
C4a-131.0 - 133.0
C8a-133.0 - 135.0
Methyl (on C3)2.3 - 2.518.0 - 20.0
Ethyl-CH₂2.8 - 3.025.0 - 27.0
Ethyl-CH₃1.2 - 1.415.0 - 17.0

High-Resolution Mass Spectrometry for Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental composition. For this compound (C₁₃H₁₄), the expected exact mass of the molecular ion [M]⁺• is 170.1096.

Electron ionization (EI) is a common technique for analyzing polycyclic aromatic hydrocarbons (PAHs). The fragmentation pattern of this compound under EI-MS is predictable. The most abundant ion is typically the molecular ion. Characteristic fragmentation involves the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, and the loss of an ethyl radical (•C₂H₅) to form a [M-29]⁺ ion. A significant fragmentation pathway for ethyl-substituted aromatics is the benzylic cleavage, involving the loss of a methyl radical from the ethyl group to form a stable [M-15]⁺ ion (m/z 155). This is often followed by the loss of acetylene (B1199291) (C₂H₂) from the ring structure. HRMS can distinguish between isobaric fragments, providing confidence in the proposed fragmentation pathways.

Interactive Table 2: Expected High-Resolution Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure/LossCalculated Exact Mass
[M]⁺•C₁₃H₁₄⁺•170.1096
[M-15]⁺[C₁₂H₁₁]⁺ (Loss of •CH₃)155.0861
[M-29]⁺[C₁₁H₉]⁺ (Loss of •C₂H₅)141.0704

Specific Vibrational Mode Analysis for Theoretical Comparison

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. The interpretation of these complex spectra is greatly aided by theoretical calculations. Density Functional Theory (DFT) is a computational method used to calculate the vibrational frequencies and intensities of molecules. researchgate.net By comparing the experimental FTIR and Raman spectra of this compound with the computationally predicted spectra, specific vibrational modes can be assigned. researchgate.net Key vibrational modes for this compound include C-H stretching in the aromatic and alkyl regions, aromatic C=C ring stretching, and characteristic ring breathing modes. Such theoretical comparisons are invaluable for distinguishing between isomers, as the vibrational frequencies can be sensitive to the substitution pattern on the naphthalene core. researchgate.net

Chromatographic Separation and Purity Assessment Methodologies for Isomers and Complex Mixtures Containing this compound

Chromatographic techniques are essential for separating this compound from its isomers and other components in complex matrices. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile PAHs. researchgate.net The separation of different ethylmethylnaphthalene isomers, which often have very similar boiling points, requires high-resolution capillary GC columns. Columns with non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) or medium-polarity phases are typically used. Temperature programming is employed to achieve optimal separation.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) with reversed-phase columns (e.g., C18), is another powerful tool for separating PAHs. sciex.com The choice of mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for resolving isomers. sciex.comnih.gov

Purity assessment is performed by integrating the peak area of this compound in the chromatogram and expressing it as a percentage of the total peak area. This method assumes that all components of the sample are eluted and detected. For higher accuracy, a certified pure standard can be used for comparison. moravek.com

Interactive Table 3: Typical Gas Chromatography (GC) Conditions for Alkylnaphthalene Isomer Separation

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 250 - 280 °C
Oven Program Initial 60-80 °C, ramp at 5-10 °C/min to 280-300 °C, hold for 5-10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 - 320 °C

Crystallographic Analysis of Solid-State Forms and Polymorphism of this compound

Crystallographic analysis, primarily through single-crystal X-ray diffraction, provides the definitive three-dimensional structure of a molecule in its solid state. This technique determines precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the material's properties.

While specific crystallographic data for this compound is not widely published, the study of polymorphism—the ability of a compound to exist in more than one crystal form—is highly relevant for substituted naphthalenes. rsc.orgnih.gov Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. The prediction and exploration of possible polymorphs can be investigated using computational methods and experimental techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). rsc.orgnih.gov The rich crystal chemical behavior of substituted naphthalenes suggests that this compound could also exhibit polymorphism, which would be a critical factor in its material science applications. rsc.org

Hyphenated Analytical Techniques for Comprehensive Profiling of Samples Containing this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples.

GC-MS/MS for Mechanistic Studies

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of trace components in complex mixtures. au.dk In this technique, a specific parent ion from a compound eluting from the GC is selected, fragmented, and then one or more specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix interferences. au.dk For this compound, GC-MS/MS could be used in mechanistic studies, for instance, to trace its formation or degradation pathways by monitoring specific parent-product ion transitions.

LC-NMR for Trace Analysis

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy combines the separation power of HPLC with the structure-elucidating capabilities of NMR. While less common for non-polar analytes like PAHs compared to LC-MS, LC-NMR can be invaluable for the definitive identification of unknown impurities or metabolites in a sample without the need for isolation. The eluent from the HPLC column flows through a specialized NMR flow cell, allowing spectra to be acquired "on-the-fly." This technique is particularly useful for distinguishing between isomers that might have identical mass spectra but different NMR spectra.

Theoretical and Computational Chemistry of 2 Ethyl 3 Methylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Ethyl-3-methylnaphthalene

Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound. These calculations, primarily based on solving the Schrödinger equation, provide a detailed picture of the molecule's structure, stability, and electronic properties. northwestern.edu

Electronic Structure: The electronic structure of this compound is dominated by the aromatic naphthalene (B1677914) core. The ten π-electrons are delocalized across the two fused benzene (B151609) rings, creating a region of high electron density. The addition of the ethyl and methyl groups at the 2 and 3 positions, respectively, introduces subtle but important changes to this electronic landscape. As electron-donating groups, the alkyl substituents increase the electron density of the aromatic system, which can influence its reactivity in electrophilic substitution reactions.

Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model these systems. samipubco.com DFT, in particular, is widely used for its balance of computational cost and accuracy. Calculations on the parent naphthalene molecule using DFT with various basis sets have determined its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. samipubco.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. For naphthalene, this gap is calculated to be around 4.75 eV. samipubco.comsamipubco.com The presence of the electron-donating alkyl groups in this compound is expected to raise the HOMO energy and slightly alter the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. This smaller gap suggests a higher reactivity.

Below is a table illustrating typical electronic properties calculated for the parent naphthalene molecule, which serve as a baseline for understanding substituted derivatives like this compound.

PropertyCalculated Value (eV)Method/Basis Set
HOMO Energy-6.13DFT/aug-cc-pVQZ
LUMO Energy-1.38DFT/aug-cc-pVQZ
HOMO-LUMO Gap4.75DFT/aug-cc-pVQZ

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including intermolecular interactions and conformational changes, which are crucial for understanding the macroscopic properties of this compound.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound interact with each other through non-covalent forces, primarily van der Waals interactions (specifically, London dispersion forces) due to the molecule's nonpolar nature. MD simulations can quantify these interactions. For example, simulations of naphthalene derivatives in various environments, such as lipid membranes, have been used to study their distribution and interactions. rsc.org Similarly, MD simulations of this compound would model how the molecules pack together, influencing properties like density, boiling point, and viscosity. The shape of the molecule, dictated by the position of the alkyl groups, plays a significant role in the efficiency of this packing. The interaction between the molecule and other substances, for instance, its partitioning behavior between water and an organic solvent, can also be modeled. nih.gov

Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key conformational flexibility lies in the rotation of the ethyl and methyl groups.

Methyl Group Rotation: The methyl group at the C3 position can rotate relatively freely around the C3-C(methyl) bond. However, there will be a small energy barrier to rotation due to steric interactions with the hydrogen atom at the C4 position and the adjacent ethyl group.

Ethyl Group Rotation: The ethyl group at the C2 position has more complex conformational possibilities due to rotation around the C2-C(ethyl) and the C-C bond within the ethyl group itself. Rotation around the C2-C(ethyl) bond will be influenced by steric hindrance from the hydrogen at the C1 position and the methyl group at the C3 position. The most stable conformation will seek to minimize these steric clashes, which increase the potential energy of the conformer. lumenlearning.comdspmuranchi.ac.in

MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions and reactivity.

The following table shows representative interaction energies for 2-methylnaphthalene (B46627) (a similar molecule) diffusing within a zeolite, illustrating the types of energy values obtained from such simulations.

Diffusion PathwayForward Free Energy Barrier (kJ/mol)Backward Free Energy Barrier (kJ/mol)
Channel 2 → Channel 33130
Channel 4 → Channel 13133
Channel 2 → Channel 14935
Channel 3 → Channel 44530

Computational Prediction of Reaction Mechanisms and Transition States for this compound Reactions

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. grnjournal.us By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For this compound, computational methods can predict the mechanisms of various reactions, such as electrophilic aromatic substitution, oxidation, or thermal isomerization. For instance, in an electrophilic substitution reaction, calculations can determine which position on the naphthalene ring is most susceptible to attack. The electron-donating nature of the ethyl and methyl groups activates the ring, and computational models can quantify this effect, predicting the regioselectivity of the reaction.

Transition State Theory: A key aspect of these studies is the location of the transition state (TS), which is a first-order saddle point on the PES. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate. Computational software can search for TS structures and confirm them by frequency analysis (a true TS has exactly one imaginary frequency).

A relevant example is the computational study of methylnaphthalene isomerization, where ab initio and machine learning-based molecular dynamics simulations were used to map the reaction network. acs.orgacs.org These studies calculated the free energy barriers for different reaction pathways, such as methyl group migration. The rate-limiting step was identified as the methyl transfer, with a maximum free energy barrier of 124 kJ/mol. acs.org Similar methodologies could be applied to predict the mechanisms and energy barriers for reactions involving this compound, providing valuable insights into its chemical behavior under various conditions.

This table presents calculated free energy barriers for elementary steps in the isomerization of methylnaphthalene, illustrating the data used to map reaction pathways.

Reaction Step/PathwayForward Free Energy Barrier (kJ/mol)Free Energy Difference (kJ/mol)
Protonation (Step P1)112+74
Ring Contraction (Step RC1)126+116
Ring Contraction (Step RC2)94+43
Ethylidene Transfer (Step CNT2)29+2

In Silico Modeling and Prediction of Spectroscopic Properties

In silico (computational) methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated with high accuracy using quantum chemical methods, particularly DFT. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. For this compound, such calculations would predict the ¹H and ¹³C NMR spectra. The predicted ¹³C NMR spectrum for unsubstituted naphthalene shows peaks at 133.6 ppm, 128.6 ppm, and 125.9 ppm. samipubco.comsamipubco.com For the substituted compound, the calculations would show how the electronic environment of each carbon and hydrogen atom is altered by the ethyl and methyl groups, leading to a unique pattern of chemical shifts that could be used to confirm its synthesis. Theoretical calculations on substituted naphthalenes have shown good agreement with experimental NMR data. acs.orgacs.org

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. A frequency calculation, typically performed after a geometry optimization using methods like DFT, yields the frequencies and intensities of these vibrational modes. nih.gov For this compound, this would allow for the prediction of its complete IR and Raman spectra. Specific peaks could be assigned to particular motions, such as C-H stretching of the aromatic rings, C-H stretching of the alkyl groups, and skeletal vibrations of the naphthalene core.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a popular method for calculating the electronic excitation energies of molecules, which correspond to the absorption bands observed in UV-Visible spectroscopy. These calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength (related to the intensity of the absorption). For this compound, TD-DFT would predict the UV-Vis spectrum, which is characterized by π→π* transitions within the aromatic system.

The following table provides the computationally predicted ¹³C NMR chemical shifts for the parent naphthalene molecule, which forms the basis for interpreting the spectra of its derivatives.

Carbon Atom PositionPredicted Chemical Shift (ppm)
C1, C4, C5, C8 (α-carbons)128.6
C2, C3, C6, C7 (β-carbons)125.9
C4a, C8a (bridgehead carbons)133.6

Quantitative Structure-Property Relationship (QSPR) Modeling and Topological Indices for this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov These models are typically statistical in nature, often using multiple linear regression or machine learning methods to build a predictive equation. researchgate.net

Molecular Descriptors and Topological Indices: The foundation of any QSPR model is the use of molecular descriptors—numerical values that encode information about the chemical structure. nih.gov A prominent class of descriptors is topological indices, which are derived from the graph representation of a molecule. nih.gov These indices quantify aspects of molecular size, shape, branching, and complexity. researchgate.net Examples include:

Zagreb Indices (M1, M2): These are based on the degrees of the vertices (atoms) in the molecular graph and are related to the extent of branching. informaticsjournals.co.in

Randić Index (χ): This index reflects the branching of the carbon skeleton.

Wiener Index (W): This is calculated from the distances between all pairs of vertices and relates to molecular volume.

QSPR Models for PAHs: Numerous QSPR studies have been conducted on polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs. proquest.com These studies have successfully developed models to predict properties such as boiling point, n-octanol/water partition coefficient (log K_ow), water solubility, and bioconcentration factor. nih.govproquest.com By calculating a set of topological and other descriptors for this compound, its properties could be predicted using these established QSPR models. This approach is significantly faster than direct experimental measurement or more intensive computational calculations and is valuable for screening large numbers of compounds for environmental fate and transport modeling.

The table below shows an example of a linear QSPR model developed for predicting the boiling point (bp) of PAHs using a novel topological index, illustrating the structure of such a predictive relationship.

PropertyQSPR Model EquationCorrelation Coefficient (R²)
Boiling Point (bp)bp = 0.589 * FR(G) + 167.920.944
Molecular Weight (mw)mw = 0.355 * FR(G) + 79.910.978
Log K_owLog K_ow = 0.005 * FR(G) + 2.1930.915
*FR(G) represents the FORAN index, a specific degree-based topological index. Data is illustrative of QSPR models for PAHs.

Environmental Occurrence, Formation Pathways, and Abiotic Fate of 2 Ethyl 3 Methylnaphthalene

Formation Mechanisms of 2-Ethyl-3-methylnaphthalene in Pyrogenic and Combustion Processes

This compound is primarily formed during high-temperature processes involving the incomplete combustion of organic materials. These pyrogenic and combustion processes are significant anthropogenic sources of a wide array of polycyclic aromatic hydrocarbons (PAHs), including alkylated naphthalenes.

The formation of this compound in such environments is a complex process that involves the pyrolysis and pyrosynthesis of hydrocarbon fragments. At elevated temperatures, larger organic molecules break down into smaller, reactive radical species. These fragments can then recombine in a series of reactions to build up more complex aromatic structures. The presence of both ethyl and methyl groups on the naphthalene (B1677914) core suggests a formation pathway involving the reaction of naphthalene or a naphthalene precursor with ethyl and methyl radicals.

Incomplete combustion of fuels in engines, the coking of coal, and the burning of wood are all processes that produce PAHs. tpsgc-pwgsc.gc.ca The specific composition of the fuel and the conditions of combustion, such as temperature, pressure, and oxygen availability, influence the types and quantities of PAHs formed. The presence of this compound in these complex mixtures is a direct consequence of the chemical reactions occurring in these high-temperature environments.

Presence and Distribution within Complex Hydrocarbon Mixtures and Petroleum Fractions

This compound is a naturally occurring component of crude oil and its refined products. As a C13 alkylnaphthalene, it is found within the dinuclear aromatic portion of light gas oil fractions, which typically boil between 275°C and 300°C. astm.org

The isolation and identification of individual aromatic hydrocarbons from petroleum is a complex process involving multiple fractionation steps. These can include distillation, extraction, and chromatography. Nuclear magnetic resonance (NMR) spectroscopy has been a key technique in identifying specific isomers like 2-methyl-6-ethylnaphthalene in petroleum fractions, indicating the presence of various ethylmethylnaphthalene isomers. astm.org The analysis of high-boiling petroleum fractions has confirmed the presence of C13 alkylnaphthalenes, which would include this compound. astm.org

Petroleum-derived products such as coal tar, creosote, bitumen, and asphalt (B605645) are also significant sources of this compound and other PAHs. tpsgc-pwgsc.gc.ca These materials are complex mixtures of hundreds of different compounds, with the relative abundance of each depending on the original crude oil source and the refining processes used.

Table 1: Presence of Alkylated Naphthalenes in Petroleum Products

Petroleum Product Presence of Alkylated Naphthalenes
Crude Oil Yes
Kerosene Yes
Diesel Yes
Light Gas Oil Yes astm.org
Coal Tar Yes tpsgc-pwgsc.gc.ca
Creosote Yes tpsgc-pwgsc.gc.ca
Bitumen Yes tpsgc-pwgsc.gc.ca
Asphalt Yes tpsgc-pwgsc.gc.ca

Atmospheric Transport and Environmental Distribution Mechanisms of this compound

Once released into the environment, the transport and distribution of this compound are governed by its physicochemical properties. With a molecular weight of 170.25 g/mol , it is a semi-volatile organic compound. echemi.com

When released into the atmosphere, this compound will exist in both the vapor phase and adsorbed to particulate matter. The partitioning between these two phases is dependent on factors such as temperature and the concentration of airborne particles. The vapor-phase fraction is subject to long-range atmospheric transport, allowing it to be distributed far from its original source. epa.gov

In aquatic environments, its low water solubility and moderate Henry's law constant suggest that volatilization to the atmosphere is a significant process. tpsgc-pwgsc.gc.ca However, its strong tendency to adsorb to organic matter means that a substantial portion will become associated with sediment and suspended particles. tpsgc-pwgsc.gc.ca This partitioning behavior significantly influences its persistence and bioavailability in aquatic systems.

In soil, this compound is expected to have low mobility due to its strong adsorption to soil organic matter. tpsgc-pwgsc.gc.ca Volatilization from the soil surface can occur, but its persistence in the soil will be largely dependent on degradation processes.

Abiotic Degradation Pathways in Environmental Compartments

The environmental fate of this compound is largely determined by abiotic degradation processes, which vary depending on the environmental compartment.

Atmospheric Oxidation: The primary degradation pathway for this compound in the atmosphere is through reaction with photochemically produced hydroxyl (OH) radicals. rsc.orgresearchgate.net The atmospheric oxidation of the structurally similar 2-methylnaphthalene (B46627) is initiated by the addition of an OH radical to the aromatic ring. rsc.orgresearchgate.net This is followed by a series of reactions, including the addition of molecular oxygen and subsequent isomerization or reaction with nitrogen oxides. rsc.orgresearchgate.net For this compound, the presence of both an ethyl and a methyl group will influence the reaction kinetics and the specific degradation products formed. The estimated atmospheric half-life for 2-methylnaphthalene due to reaction with OH radicals is approximately 7.4 hours, suggesting a relatively short persistence in the atmosphere for this compound as well. nih.gov

Photodegradation: While direct photolysis is generally not a major degradation pathway for many PAHs, it can be a contributing factor, particularly for those adsorbed to surfaces or in the presence of photosensitizers.

Hydrolysis: Due to the absence of hydrolyzable functional groups, hydrolysis is not expected to be a significant degradation pathway for this compound.

Anaerobic Degradation: In anoxic environments, such as contaminated sediments and groundwater, anaerobic degradation can occur. For 2-methylnaphthalene, this process has been shown to be initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by benzylsuccinate synthase. nih.gov This is followed by a series of reactions leading to the breakdown of the aromatic rings. nih.gov A similar pathway is plausible for this compound, with the initial attack likely occurring on one of the alkyl side chains.

Advanced Analytical Methodologies for Trace Detection in Environmental Matrices

The accurate determination of this compound in environmental samples at trace levels requires sophisticated analytical techniques. The complexity of environmental matrices necessitates efficient sample preparation followed by sensitive and selective detection methods.

Sample Preparation: The most common techniques for extracting PAHs from environmental samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov For solid samples like soil and sediment, Soxhlet extraction, pressurized fluid extraction, microwave-assisted extraction, and ultrasonic extraction are employed. researchgate.net

Analytical Instrumentation: Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is the most widely used technique for the analysis of this compound and other PAHs. epa.govnih.gov The use of capillary columns in GC provides high-resolution separation of complex mixtures, while MS allows for positive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. High-performance liquid chromatography (HPLC) with fluorescence or UV detection is another powerful tool for PAH analysis. epa.govnih.gov

Table 2: Analytical Methods for the Detection of Alkylated Naphthalenes

Analytical Technique Sample Matrix Common Use
Gas Chromatography-Mass Spectrometry (GC/MS) Water, Soil, Air, Biological Tissues Identification and quantification of a wide range of organic compounds, including PAHs. epa.govnih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection Water, Soil Separation and detection of PAHs. epa.govnih.gov
Liquid-Liquid Extraction (LLE) Water Sample preparation for the extraction of organic compounds. nih.gov
Solid-Phase Extraction (SPE) Water Sample preparation for the extraction and pre-concentration of organic compounds. nih.gov
Soxhlet Extraction Soil, Sediment Sample preparation for the extraction of organic compounds from solid matrices. researchgate.net

Advanced Applications and Industrial Relevance of 2 Ethyl 3 Methylnaphthalene

Role as Reference Standards in Petrochemical Analysis and Fuel Research

In the intricate field of petrochemical analysis, the precise identification and quantification of individual components within complex mixtures like crude oil, diesel, and jet fuel are paramount. 2-Ethyl-3-methylnaphthalene serves as a critical reference standard in these analytical endeavors.

Complex hydrocarbon streams contain a multitude of structurally similar alkylated naphthalenes. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to separate and identify these individual compounds. The availability of pure, certified reference standards of this compound allows laboratories to:

Confirm Retention Times: Accurately identify the compound's peak in a chromatogram by matching its elution time to that of the known standard.

Calibrate Instruments: Create calibration curves to quantify the exact concentration of this compound in a sample.

Ensure Data Comparability: Enable different laboratories to produce consistent and comparable data, which is crucial for regulatory compliance, quality control, and large-scale environmental studies, such as the natural resource damage assessment following the Deepwater Horizon incident. nist.gov

The concentration and distribution of specific alkylated naphthalenes provide valuable information about the origin of a hydrocarbon sample, its thermal maturity, and its environmental weathering.

Table 1: Analytical Context for Alkylated Naphthalenes

Parameter Description Relevance of Reference Standard
Analyte Group C3-Naphthalenes This compound is a member of this group, used to differentiate isomers.
Primary Matrix Crude Oil, Petroleum Products, Environmental Samples Standards are essential for accurate quantification in these complex matrices. nist.gov
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) Used for positive identification based on mass spectrum and retention time.

| Data Application | Source Fingerprinting, Environmental Forensics, Fuel Quality Assessment | High-quality data relies on pure standards for calibration. |

Utilization as a Precursor in the Synthesis of Specialized Organic Materials and Advanced Polymers

While specific large-scale polymerization of this compound is not widely documented, its structure represents a valuable building block for specialized organic materials. The naphthalene (B1677914) core is a precursor to a range of functional materials, and the ethyl and methyl groups offer sites for further chemical modification.

For instance, related compounds like 2-methylnaphthalene (B46627) are used in the production of vitamin K and certain dyes. tpsgc-pwgsc.gc.ca By analogy, the functionalization of this compound through oxidation, sulfonation, or other reactions could yield unique monomers. These monomers, containing the rigid and aromatic naphthalene unit, could then be polymerized to create advanced polymers with desirable properties such as high thermal stability, specific optical characteristics, or enhanced mechanical strength. Research into naphthalene-based polymers has shown their utility as supports for catalysts, highlighting the potential of functionalized naphthalene derivatives. nih.gov

Application in Advanced Solvent Systems and Industrial Process Chemistry

Alkylated naphthalenes, as a class, possess properties that make them suitable for use in specialized solvent systems. Their characteristics include:

High boiling points

Good thermal stability

Excellent solvency for a range of organic compounds, including other PAHs and resins.

These properties make them potential candidates for use as high-temperature reaction media, heat transfer fluids, or as process solvents in the chemical industry. For example, the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene is a known industrial process, demonstrating the manipulation of alkylnaphthalenes at high temperatures over catalysts. bcrec.id The specific substitution pattern of this compound would influence its solvency and thermal properties, potentially offering advantages in niche applications where precise solvent characteristics are required.

Development of Novel Catalysts and Supporting Materials Incorporating Naphthalene Moieties

Recent research has demonstrated that polymers derived from naphthalene can serve as effective supports for palladium nanoparticles. nih.gov These novel catalysts show high efficiency and selectivity in important chemical reactions like Suzuki cross-coupling under mild conditions. nih.gov The study highlighted that functional groups on the naphthalene-based polymer influenced the distribution of the catalytically active palladium. nih.gov

Furthermore, iron and copper complexes incorporating naphthalene structures have been developed for specific catalytic reactions. An iron catalyst mimicking the naphthalene dioxygenase enzyme was shown to perform syn-dihydroxylation of naphthalene derivatives, a chemically challenging transformation. acs.orgacs.org The spin density analysis of certain copper(I) complexes revealed that single electrons are delocalized over the naphthalene moieties, which is integral to their photocatalytic mechanism. acs.org The presence of ethyl and methyl groups on the naphthalene ring, as in this compound, could be used to tune the electronic properties and steric environment of such catalysts, potentially leading to enhanced activity or selectivity.

Table 2: Research Findings on Naphthalene-Based Catalytic Systems

Catalyst System Application Key Finding Reference
Pd nanoparticles on Naphthalene-based polymers Suzuki cross-coupling Novel catalysts demonstrated >95% conversion and >97% selectivity under mild conditions. nih.gov
Biomimetic Iron Catalyst syn-Dihydroxylation of Naphthalenes The catalyst overcomes the aromatic stability of naphthalene to achieve a reaction similar to enzymatic processes. acs.org
Mo2C on HY Zeolite Hydrogenation and Ring Opening of Naphthalene The bifunctional catalyst achieved a ring-opening product yield of 33 wt.%, comparable to noble metal catalysts. researchgate.net

Contribution to the Understanding of Complex Hydrocarbon Streams and Energy Systems

This compound is a naturally occurring component of fossil fuels, including coal and petroleum. cdc.gov Its presence and concentration, along with other PAHs, are integral to understanding the composition and behavior of these vital energy resources.

The study of hydrocarbon degradation is crucial for environmental science and bioremediation. Research on the anaerobic degradation of related compounds like naphthalene and 2-methylnaphthalene by sulfate-reducing bacteria has identified key metabolic pathways. researchgate.net These studies show that the degradation proceeds via the formation of 2-naphthoic acid and its reduced derivatives, followed by ring cleavage. researchgate.net Understanding these pathways for various alkylated naphthalenes helps predict the environmental fate of fuel spills and informs strategies for cleaning contaminated sites.

In energy systems, the detailed compositional analysis of fuels is critical for predicting combustion performance, engine deposits, and emissions. The identification of compounds like this compound helps build comprehensive models of fuel behavior, contributing to the development of cleaner and more efficient energy technologies.

Emerging Research Directions and Future Perspectives for 2 Ethyl 3 Methylnaphthalene Studies

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of complex organic molecules like 2-Ethyl-3-methylnaphthalene. These computational tools can analyze vast datasets to identify patterns and make predictions about reaction outcomes and molecular properties, thereby accelerating the pace of discovery. chemai.io For this compound, AI and ML can be instrumental in predicting its reactivity towards various reagents and under different conditions. nih.govtandfonline.comresearchgate.net

Predictive models can be trained on existing data from a wide range of substituted naphthalenes to forecast the most effective synthetic routes to this compound and its derivatives. biorxiv.org This includes predicting optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. Furthermore, AI algorithms can be employed to predict the spectroscopic properties and potential bioactivity of novel this compound derivatives, guiding research efforts towards the most promising candidates for various applications. arxiv.orgnih.gov The development of predictive models for the formation of PAHs during processes like pyrolysis is another area where machine learning can provide significant insights. mit.educhemrxiv.org

Application of AI/ML Predicted Parameters for this compound Potential Impact
Predictive Synthesis Optimal reaction conditions (temperature, solvent, catalyst), reaction yield, potential byproducts.Accelerated discovery of efficient and selective synthetic routes.
Reactivity Prediction Site of electrophilic/nucleophilic attack, susceptibility to oxidation/reduction, reaction rate constants. nih.govtandfonline.comresearchgate.netGuidance for designing novel chemical transformations.
Property Prediction Spectroscopic data (NMR, IR, UV-Vis), electronic properties (HOMO/LUMO energies), toxicity. biorxiv.orgarxiv.orgPrioritization of synthetic targets with desired characteristics.

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

Future research on this compound will likely focus on moving beyond classical aromatic substitution reactions to explore more novel and unconventional chemical transformations. A significant area of interest is the selective C-H functionalization of the naphthalene (B1677914) core. nih.govacs.orgexlibrisgroup.comresearchgate.net Developing catalytic systems that can precisely target specific C-H bonds on the this compound scaffold would open up new avenues for creating complex and diverse molecular structures.

Another promising direction is the exploration of dearomatization reactions. researchgate.netnih.gov These transformations convert the flat, aromatic naphthalene ring into three-dimensional structures, which are of great interest in medicinal chemistry and materials science. nih.govrepec.orgresearchgate.net Catalytic asymmetric dearomatization would allow for the synthesis of enantioenriched polycyclic compounds from this compound. nih.govresearchgate.net Furthermore, cycloaddition reactions offer a powerful tool for constructing novel ring systems fused to the naphthalene core.

Transformation Type Description Potential Products from this compound
C-H Functionalization Direct conversion of a C-H bond to a C-C, C-N, or C-O bond. nih.govacs.orgexlibrisgroup.comresearchgate.netHighly substituted and functionalized naphthalene derivatives.
Dearomatization Conversion of the aromatic naphthalene core into a non-aromatic cyclic system. researchgate.netnih.govSpirocyclic and other complex 3D molecular architectures.
Cycloaddition Reaction of the naphthalene π-system with a diene or dipolarophile.Novel polycyclic and heterocyclic compounds.

Sustainable Synthesis and Utilization Paradigms for this compound

The principles of green chemistry are increasingly guiding synthetic strategies in organic chemistry. For this compound, future research will emphasize the development of sustainable synthesis and utilization methods. This includes the use of renewable starting materials, energy-efficient reaction conditions, and the replacement of hazardous reagents and solvents with more environmentally benign alternatives.

In terms of synthesis, this could involve exploring biocatalysis or employing heterogeneous catalysts that can be easily recovered and recycled. The use of alternative energy sources, such as microwave or ultrasound irradiation, could also lead to more sustainable synthetic processes. For the utilization of this compound, particularly in the context of environmental remediation, bioremediation offers a sustainable approach. researchgate.netnih.gov The study of microbial pathways for the degradation of substituted naphthalenes can provide insights into developing effective strategies for cleaning up environments contaminated with these compounds. nih.gov

Advanced Characterization of Transient Species and Reaction Intermediates in this compound Chemistry

A deeper understanding of the reaction mechanisms involved in the transformation of this compound requires the use of advanced techniques for the characterization of transient species and reaction intermediates. The direct observation of short-lived intermediates can provide crucial insights into the reaction pathways, enabling the optimization of reaction conditions and the development of new transformations.

Techniques such as time-resolved spectroscopy (e.g., transient absorption spectroscopy) and advanced mass spectrometry methods (e.g., time-resolved molecular beam mass spectrometry) are powerful tools for studying fast reactions. These methods can be applied to investigate the intermediates in the photochemical and catalytic reactions of this compound. copernicus.org Computational chemistry will also play a vital role in modeling reaction pathways and predicting the structures and energies of transient species, complementing experimental observations.

Characterization Technique Information Obtained Relevance to this compound Chemistry
Transient Absorption Spectroscopy Electronic structure and kinetics of excited states and radical ions.Understanding photochemical reaction mechanisms.
Time-Resolved Mass Spectrometry Identification and temporal evolution of reaction intermediates. Elucidating complex reaction pathways.
In-situ NMR/IR Spectroscopy Real-time monitoring of reactant consumption and product formation.Optimization of reaction conditions.
Computational Chemistry Structures, energies, and properties of transition states and intermediates.Mechanistic elucidation and prediction of reactivity.

Interdisciplinary Research Approaches and Synergies Involving this compound

The full potential of this compound and its derivatives will be realized through interdisciplinary research that bridges organic chemistry with other scientific fields. Collaborations with materials scientists, for instance, could lead to the development of novel organic electronic materials. acs.orgacs.orgacs.org The extended π-system of the naphthalene core makes it an attractive building block for organic semiconductors and fluorescent materials. nih.govbohrium.com

In the realm of medicinal chemistry, derivatives of this compound could be explored for their biological activity. lifechemicals.com Many naphthalene-containing compounds exhibit interesting pharmacological properties, and the unique substitution pattern of this compound could lead to the discovery of new therapeutic agents. Furthermore, collaboration with environmental scientists is crucial for understanding the fate and impact of this compound in the environment and for developing effective remediation strategies. nih.gov The study of how PAHs are transformed in the atmosphere and in biological systems is a key area of interdisciplinary research. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Ethyl-3-methylnaphthalene in laboratory settings?

  • Methodological Answer : Synthesis of alkylated naphthalenes typically involves alkylation reactions using propargyl or ethyl/methyl halides. For example, naphthol derivatives can be alkylated via nucleophilic substitution in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction progress is monitored via TLC, followed by extraction and purification under reduced pressure. Adaptations for ethyl/methyl groups require optimizing stoichiometry and reaction time to minimize side products .

Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (MS) or flame ionization detection (FID) is preferred due to its volatility. Retention indices and column selection (e.g., DB-5) are critical for resolving structural isomers. Complementary techniques like IR spectroscopy confirm functional groups, while UV/Visible spectra aid in identifying conjugated systems. Cross-validation with reference standards ensures accuracy .

Q. What are the established mechanisms of toxicity for alkylated naphthalenes like this compound?

  • Methodological Answer : Toxicity mechanisms involve metabolic activation via cytochrome P450 enzymes, leading to reactive intermediates (e.g., epoxides or quinones) that form DNA/protein adducts. In vitro assays (e.g., Ames test) and in vivo models (rodents) assess genotoxicity and systemic effects (e.g., hepatic, respiratory). Studies must control for species-specific metabolic pathways and exposure routes (inhalation/oral) .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data (e.g., entropy values) for methyl/ethyl-substituted naphthalenes?

  • Methodological Answer : Discrepancies between experimental and calculated thermodynamic values (e.g., entropy) may arise from isomer-specific interactions or measurement biases. Resolve contradictions by:

  • Replicating experiments under standardized conditions (e.g., 1 bar pressure).
  • Using high-purity isomers to avoid contamination.
  • Applying computational methods (e.g., DFT) to validate experimental data .

Q. What criteria should be applied to assess risk of bias in toxicological studies on this compound?

  • Methodological Answer : Use tiered risk-of-bias frameworks (e.g., ATSDR’s criteria):

  • Tier 1 : Assess exposure characterization (dose randomization, blinding).
  • Tier 2 : Evaluate attrition bias (completeness of outcome data).
  • Tier 3 : Scrutinize detection bias (reliability of exposure/outcome metrics).
    Studies with inadequate randomization or unblinded protocols are downgraded to "supporting evidence" status .

Q. How can systematic review frameworks integrate toxicokinetic and genomic data for this compound?

  • Methodological Answer : Follow ATSDR’s 8-step process:

Literature search (databases like PubMed, TOXLINE) with Boolean strings targeting in vitro metabolism and omics data.

Data extraction : Collect toxicokinetic parameters (e.g., half-life, AUC) and genomic endpoints (e.g., CYP1A1 expression).

Evidence synthesis : Use meta-analysis to correlate metabolic activation pathways (e.g., quinone formation) with adverse outcomes (e.g., oxidative stress) .

Data Contradiction & Validation

Q. How do researchers resolve conflicting findings in epidemiological studies on naphthalene derivatives?

  • Methodological Answer : Prioritize studies with:

  • Chemical-specific effect estimates (exclude broad PAH analyses).
  • Adjusted confounders (e.g., smoking status, occupational co-exposures).
  • Biomarker validation (e.g., hemoglobin adducts for exposure confirmation).
    Contradictions are flagged in systematic reviews and addressed via sensitivity analysis .

Tables for Reference

Parameter Recommended Technique Key Reference
Synthesis purityTLC (n-hexane:ethyl acetate = 9:1)
Environmental quantificationGC-MS (DB-5 column, 250°C)
Toxicity mechanism validationAmes test + CYP450 inhibition assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.